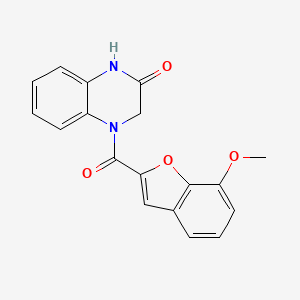

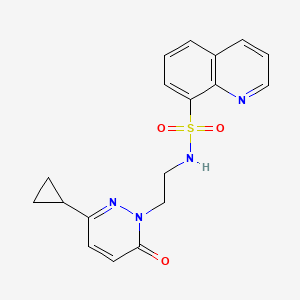

![molecular formula C12H13NO4 B2572249 (2Z)-4-[(2-乙氧基苯基)氨基]-4-氧代丁-2-烯酸 CAS No. 1089327-21-8](/img/structure/B2572249.png)

(2Z)-4-[(2-乙氧基苯基)氨基]-4-氧代丁-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes an ethoxyphenyl group and an amino group attached to a butenoic acid backbone

科学研究应用

氨基酸衍生物和肽的无金属喹啉化

氨基酸衍生物和肽中氨基的修饰在药物研究和化学生物学中至关重要。然而,寻找可以在温和且环境友好的条件下进行的反应可能具有挑战性。研究人员开发了一种使用新型二氢恶唑并[3,2-a]喹啉鎓盐作为溶剂的1-丁醇的多功能方法。该方法选择性地修饰伯氨基,使其与其他反应性部分兼容。 它在药物化学和化学生物学方面具有潜在的应用 .

有机胺的化学选择性保护

有机胺通常通过氨基甲酸酯键介导的封端来保护。 化学稳定的脲键用于氨基的保护/脱保护,为合成化学提供了宝贵的工具 .

1,2-氨基醇的合成

已经开发了一种从容易获得的起始原料合成1,2-氨基醇的方案。该方法提供了广泛的底物范围、温和的反应条件以及克级合成的可扩展性。 所得的1,2-氨基醇在各种化学过程中得到应用 .

烯烃加氢甲基化的催化原脱硼

频哪醇硼酸酯是有机合成中的重要构建单元。虽然烷基硼酸酯的功能化脱硼已被很好地建立,但原脱硼的探索较少。研究人员报道了使用自由基方法催化 1°、2° 和 3° 烷基硼酸酯的原脱硼。该方法可以实现形式上的反马氏烯烃加氢甲基化,这是一种有价值的转化。 它已应用于像(−)-Δ8-THC 和胆固醇等天然产物的合成 .

磺酰苯甲酸衍生物中的氨基修饰

化合物 3-{[苄基(2-乙氧基苯基)氨基]磺酰基}苯甲酸在蛋白质组学研究应用中得到应用。 其化学结构包含一个氨基,使其与生物学研究相关 .

三萜类化合物的受控羟基化

研究人员已经使用特定化合物实现了三萜类化合物的受控羟基化。该过程增强了植物的化学防御机制,而不会对植物本身产生毒性作用。 该方法的应用有助于理解植物生物学和自然防御系统 .

作用机制

Target of Action

The primary targets of the compound (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid are currently unknown. This compound is a biochemical used in proteomics research

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid typically involves the condensation of 2-ethoxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetic acid, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically isolated through filtration, followed by drying and packaging for distribution.

化学反应分析

Types of Reactions

(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl

属性

IUPAC Name |

(Z)-4-(2-ethoxyanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLJDWSZXZERU-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2572166.png)

![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B2572167.png)

![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)

![N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2572169.png)

![N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2572170.png)

![N-(2,4-difluorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2572171.png)

![8-(2-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2572181.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)